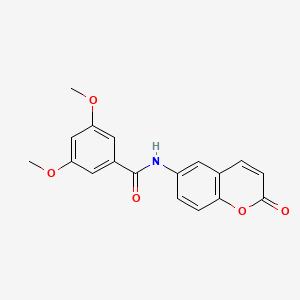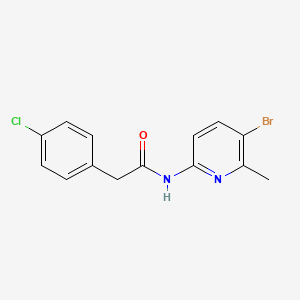
N-(4-methoxybenzyl)-N'-1-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N'-1-naphthylurea, also known as MNBA, is a synthetic compound that belongs to the family of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N'-1-naphthylurea varies depending on the disease and target molecule. In cancer cells, N-(4-methoxybenzyl)-N'-1-naphthylurea induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. N-(4-methoxybenzyl)-N'-1-naphthylurea also inhibits the activity of matrix metalloproteinases by blocking the ERK1/2 and JNK signaling pathways. In diabetes, N-(4-methoxybenzyl)-N'-1-naphthylurea activates AMPK by increasing the AMP/ATP ratio and promoting the phosphorylation of AMPK. AMPK activation leads to increased glucose uptake in skeletal muscle and improved glucose tolerance. In inflammation, N-(4-methoxybenzyl)-N'-1-naphthylurea blocks the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(4-methoxybenzyl)-N'-1-naphthylurea inhibits cell growth and induces apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. N-(4-methoxybenzyl)-N'-1-naphthylurea also inhibits the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In diabetes, N-(4-methoxybenzyl)-N'-1-naphthylurea improves glucose tolerance and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle. In inflammation, N-(4-methoxybenzyl)-N'-1-naphthylurea inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. N-(4-methoxybenzyl)-N'-1-naphthylurea has also been shown to have antioxidant and anti-inflammatory effects in various tissues, such as liver, kidney, and brain.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-N'-1-naphthylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. N-(4-methoxybenzyl)-N'-1-naphthylurea has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong scientific basis for further research. However, N-(4-methoxybenzyl)-N'-1-naphthylurea also has some limitations for lab experiments. It has low solubility in water, which limits its application in aqueous systems. N-(4-methoxybenzyl)-N'-1-naphthylurea also has potential toxicity and side effects, which require careful evaluation and monitoring in animal and human studies.
Future Directions
N-(4-methoxybenzyl)-N'-1-naphthylurea has great potential for further research and development in various fields. In cancer research, N-(4-methoxybenzyl)-N'-1-naphthylurea can be further optimized for its potency and selectivity against different types of cancer cells. N-(4-methoxybenzyl)-N'-1-naphthylurea can also be combined with other anticancer agents to enhance their synergistic effects. In diabetes research, N-(4-methoxybenzyl)-N'-1-naphthylurea can be further studied for its long-term effects on glucose metabolism and insulin sensitivity in animal and human studies. N-(4-methoxybenzyl)-N'-1-naphthylurea can also be tested in combination with other antidiabetic agents to improve their efficacy and safety. In inflammation research, N-(4-methoxybenzyl)-N'-1-naphthylurea can be further investigated for its effects on different types of inflammatory diseases, such as arthritis, colitis, and asthma. N-(4-methoxybenzyl)-N'-1-naphthylurea can also be tested in combination with other anti-inflammatory agents to enhance their therapeutic effects.
Synthesis Methods
N-(4-methoxybenzyl)-N'-1-naphthylurea can be synthesized through a multi-step reaction starting from 1-naphthylamine and 4-methoxybenzaldehyde. The first step involves the condensation of 1-naphthylamine and 4-methoxybenzaldehyde in the presence of a catalyst to form N-(4-methoxybenzyl)-1-naphthylamine. The second step involves the reaction of N-(4-methoxybenzyl)-1-naphthylamine with phosgene to form N-(4-methoxybenzyl)-N'-1-naphthylurea. The yield of N-(4-methoxybenzyl)-N'-1-naphthylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Scientific Research Applications
N-(4-methoxybenzyl)-N'-1-naphthylurea has been studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxybenzyl)-N'-1-naphthylurea has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In diabetes research, N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to improve glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake in skeletal muscle. In inflammation research, N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-11-9-14(10-12-16)13-20-19(22)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZXKGIQCSTMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)

![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)
![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)


![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)